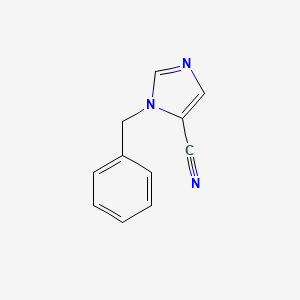

3-Benzylimidazole-4-carbonitrile

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H9N3 |

|---|---|

Molecular Weight |

183.21 g/mol |

IUPAC Name |

3-benzylimidazole-4-carbonitrile |

InChI |

InChI=1S/C11H9N3/c12-6-11-7-13-9-14(11)8-10-4-2-1-3-5-10/h1-5,7,9H,8H2 |

InChI Key |

IQBAPOBQDAEYAT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=NC=C2C#N |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 3 Benzylimidazole 4 Carbonitrile and Its Derivatives

Classical and Contemporary Synthetic Routes to the Imidazole-4-carbonitrile Core

The construction of the imidazole-4-carbonitrile core, particularly with a benzyl (B1604629) substituent at the 3-position, can be achieved through a variety of synthetic strategies. These range from multi-component reactions that assemble the ring in a single step to more traditional cyclization and condensation pathways, followed by the introduction of the nitrile group.

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules from simple starting materials in a one-pot synthesis. bohrium.comresearchgate.net The Van Leusen imidazole (B134444) synthesis is a prominent example of a three-component reaction (3CR) that can be adapted for the synthesis of 1,4,5-trisubstituted imidazoles. organic-chemistry.orgrsc.orgwikipedia.orgnih.gov This reaction typically involves an aldimine and a tosylmethyl isocyanide (TosMIC) derivative. organic-chemistry.orgnih.gov

A plausible MCR approach to 3-benzylimidazole-4-carbonitrile would involve the in-situ formation of an aldimine from benzaldehyde (B42025) and an amine, followed by reaction with a suitable isocyanide. While a direct synthesis of this compound using a standard Van Leusen reaction has not been explicitly detailed in the provided search results, the general mechanism allows for its conceptualization. The key would be the selection of an appropriate α-cyano-containing reagent that can participate in the cycloaddition.

Four-component reactions (4CR) have also been utilized for the synthesis of tetrasubstituted imidazoles, often involving a 1,2-diketone, an aldehyde, a primary amine, and ammonium (B1175870) acetate. rsc.org The catalytic system can influence the selectivity towards either tri- or tetrasubstituted imidazoles. rsc.org For the synthesis of this compound, a modified four-component strategy could potentially be devised.

A general representation of a multi-component approach for the synthesis of substituted imidazoles is presented in the table below.

| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Reference |

| Van Leusen Imidazole Synthesis (vL-3CR) | Aldimine, Tosylmethyl isocyanide (TosMIC) | Base | 1,4,5-Trisubstituted imidazoles | organic-chemistry.orgnih.gov |

| Four-Component Reaction | 1,2-Diketone, Aldehyde, Primary Amine, Ammonium Acetate | HBF₄–SiO₂, LiBF₄, Zn(BF₄)₂ | 1,2,4,5-Tetrasubstituted imidazoles | rsc.org |

Classical synthetic routes to the imidazole core often rely on the cyclization of pre-functionalized acyclic precursors. A common strategy involves the condensation of a 1,2-dicarbonyl compound with an aldehyde and ammonia (B1221849), a method first reported by Radziszewski.

For the specific synthesis of this compound, a plausible pathway involves the cyclization of an appropriately substituted α-aminonitrile derivative. For instance, the reaction of diaminomaleonitrile (B72808) (DAMN) with an aldehyde can lead to intermediates that, upon further reaction and cyclization, can form the imidazole ring. A study on the synthesis of 2-aryl-5-cyano-1-(2-hydroxybenzyl)-1H-imidazole-4-carboxamides demonstrates a regioselective synthesis from DAMN-based benzylidene imines and various aromatic aldehydes. nih.gov This suggests that a similar strategy could be employed for the synthesis of this compound, likely starting from benzylamine (B48309) and a suitable cyanomethyl-containing synthon.

Another potential cyclization precursor is an N-substituted α-aminoenamine. The general principle involves the formation of an enamine from a primary amine (benzylamine in this case) and a β-keto nitrile, followed by cyclization.

The synthesis of the benzimidazole (B57391) ring, a related heterocyclic system, often involves the condensation of o-phenylenediamines with aldehydes or carboxylic acids. nih.gov While not directly applicable to the synthesis of the imidazole core of this compound, the principles of cyclization and condensation from these methods can inform the design of synthetic routes. For example, the reaction of an N-benzyl-1,2-diaminoethane derivative with a glyoxal (B1671930) equivalent bearing a nitrile group could be a feasible approach.

The introduction of a carbonitrile (cyano) group onto a pre-formed imidazole ring is another key synthetic strategy. This can be achieved through various nitrilation methods. The Van Leusen reaction itself can be considered a "reductive nitrilation" when a ketone is converted to a nitrile using TosMIC. organic-chemistry.org

Direct cyanation of an existing 3-benzylimidazole scaffold at the 4-position would be an ideal route. However, this can be challenging due to the regioselectivity of electrophilic substitution on the imidazole ring.

An alternative approach involves the synthesis of an imidazole derivative with a suitable leaving group at the 4-position, which can then be displaced by a cyanide nucleophile. For example, a 4-halo-3-benzylimidazole could be subjected to a nucleophilic aromatic substitution with a cyanide salt, such as copper(I) cyanide.

Another strategy involves the conversion of a carboxylic acid or an amide group at the 4-position into a nitrile. For example, a 3-benzylimidazole-4-carboxamide could be dehydrated using reagents like phosphorus oxychloride or trifluoroacetic anhydride (B1165640) to yield the corresponding nitrile. The synthesis of the precursor, 3-benzylimidazole-4-carboxamide, could be achieved through various methods, including the hydrolysis of a corresponding ester or the direct amidation of a carboxylic acid.

Targeted Functionalization and Derivatization of the this compound Scaffold

Once the this compound core is synthesized, it can be further functionalized to create a diverse range of derivatives. This includes transformations of the nitrile group and modifications to the benzyl moiety.

The nitrile group is a versatile functional group that can be converted into a variety of other functionalities. A particularly relevant transformation in medicinal chemistry is the conversion of a nitrile to an amidoxime (B1450833). Amidoximes are often used as prodrugs for amidines and can exhibit a range of biological activities.

The synthesis of amidoximes from nitriles is typically achieved by reaction with hydroxylamine (B1172632). This reaction is often carried out in the presence of a base. A study on the synthesis of new benzimidazole amidoxime derivatives reports the conversion of benzimidazole carbonitriles to N-hydroxy benzamidine (B55565) derivatives (amidoximes) using hydroxylamine hydrochloride and potassium tert-butoxide in dimethyl sulfoxide. This method could likely be adapted for the conversion of this compound to 3-benzyl-N'-hydroxy-1H-imidazole-4-carboximidamide.

The general reaction for the formation of an amidoxime from a nitrile is shown below:

| Reactant | Reagents | Product |

| This compound | NH₂OH·HCl, Base (e.g., KOtBu) | 3-Benzyl-N'-hydroxy-1H-imidazole-4-carboximidamide |

The benzyl group at the 3-position of the imidazole ring offers a prime location for introducing structural diversity. This can be achieved by starting with substituted benzylamines in the initial synthesis of the imidazole ring or by functionalizing the benzyl group of the pre-formed this compound.

Starting with a library of commercially available or synthetically prepared substituted benzylamines (e.g., with methoxy (B1213986), chloro, or nitro groups on the phenyl ring) in a multi-component or cyclization reaction would directly lead to a range of 3-(substituted benzyl)imidazole-4-carbonitrile derivatives. For instance, in a Van Leusen-type synthesis, the initial imine can be formed from a substituted benzaldehyde and an amine, or from benzaldehyde and a substituted benzylamine.

Alternatively, electrophilic aromatic substitution reactions could be performed on the phenyl ring of the benzyl group in this compound. However, the reaction conditions would need to be carefully controlled to avoid reactions on the imidazole ring itself.

A summary of potential synthetic strategies for introducing substituents on the benzyl moiety is provided in the table below.

| Strategy | Description | Potential Reagents/Conditions |

| Use of Substituted Starting Materials | Employing a variety of substituted benzylamines or benzaldehydes in the initial imidazole synthesis. | Substituted benzylamines, substituted benzaldehydes in MCR or cyclization reactions. |

| Electrophilic Aromatic Substitution | Direct functionalization of the benzyl ring of the final product. | Nitrating agents (e.g., HNO₃/H₂SO₄), halogenating agents (e.g., NBS, NCS), Friedel-Crafts reagents. |

Modifications and Annulations of the Imidazole Ring

The imidazole core is a versatile scaffold that can be modified or annulated (fused with other rings) to create more complex, polycyclic structures. These modifications are crucial for developing new compounds with tailored properties.

One primary strategy for annulating the imidazole ring involves reactions with α-amino carbonyl compounds. The Marckwald synthesis, for instance, is a powerful method for creating imidazole-2-thiones from α-amino ketones or aminoacetals and thiocyanates. nih.gov These resulting thiones can be subsequently desulfurized using reagents like Raney nickel to yield 2-unsubstituted fused imidazoles. nih.gov This approach is noted for its simplicity, mild reaction conditions, and nearly quantitative yields. nih.gov

Another significant annulation technique is the Pictet-Spengler reaction. While often used for synthesizing tetrahydroisoquinolines, it has been adapted for creating partially saturated imidazopyridines by reacting histamine (B1213489) with carbonyl compounds in the presence of an acid catalyst. nih.gov This reaction constructs a tetrahydropyridine (B1245486) ring fused to the imidazole core. nih.gov

Furthermore, fused benzimidazoles can be synthesized through the cyclocondensation of (hetero)aromatic ortho-diamines with aldehydes. Using chlorotrimethylsilane (B32843) (TMSCl) in dimethylformamide (DMF) as a promoter facilitates this process, leading to the formation of diverse fused systems like 3H-imidazo[4,5-b]pyridines, purines, and xanthines. organic-chemistry.org More advanced methods for creating N-fused benzimidazoles involve sequential copper-catalyzed C–N coupling and cyclization reactions. For example, reacting 2-(2-bromoaryl)benzimidazoles with primary amides using a copper(I) iodide (CuI) and L-proline catalytic system can yield quinazoline-fused benzimidazoles. acs.org This reaction can be performed under conventional heating or enhanced with microwave irradiation. acs.org

Base-mediated cyclizations also offer a route to imidazole-fused systems. For instance, benzimidazole derivatives with a propargyl group can undergo a 7-exo-dig cyclization when treated with sodium hydride (NaH) in DMF to form imidazole-fused 1,4-benzoxazepines. acs.org

| Reaction Type | Reactants | Key Reagents/Catalysts | Product Type | Reference |

|---|---|---|---|---|

| Marckwald Reaction & Desulfurization | α-Amino ketones, Potassium thiocyanate | Raney nickel | 2-Unsubstituted fused imidazoles | nih.gov |

| Pictet-Spengler Reaction | Histamine, Carbonyl compounds | Acid catalyst | Partially saturated imidazopyridines | nih.gov |

| TMSCl-Promoted Cyclocondensation | ortho-Diamines, Aldehydes | Chlorotrimethylsilane (TMSCl), DMF | Fused imidazoles (e.g., Purines) | organic-chemistry.org |

| Copper-Catalyzed C–N Coupling/Cyclization | 2-(2-bromoaryl)benzimidazoles, Primary amides | CuI, L-proline, Cs₂CO₃ | Quinazoline-fused benzimidazoles | acs.org |

| Base-Mediated 7-exo-dig Cyclization | Propargylated benzimidazoles | Sodium hydride (NaH), DMF | Imidazole-fused 1,4-benzoxazepines | acs.org |

Strategies for Green Chemistry in Synthesis (e.g., Catalyst-free, Microwave-assisted, Solvent-free)

Green chemistry principles aim to reduce or eliminate hazardous substances in chemical production. chemmethod.comresearchgate.net These strategies are increasingly applied to the synthesis of benzimidazole derivatives to create more sustainable and efficient processes.

Catalyst-Free Synthesis: Remarkably, the synthesis of benzimidazoles can proceed efficiently without any catalyst under the right conditions. One such method involves the condensation of o-phenylenediamine (B120857) with various aldehydes using glycerol (B35011) as a recyclable, biodegradable solvent. researchgate.net This approach avoids the need for acid catalysts, which are often required in traditional methods. researchgate.net Another catalyst-free method utilizes water as a solvent, where N-(2-iodoaryl)benzamidines undergo intermolecular cyclization at 100 °C to provide benzimidazole derivatives in moderate to high yields. sphinxsai.com This procedure is highly advantageous from both an environmental and economic standpoint. sphinxsai.com Catalyst-free approaches under microwave irradiation have also been developed, achieving high yields in very short reaction times. eurekaselect.com

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green chemistry, significantly accelerating reaction rates and often improving product yields. researchgate.netjocpr.com The synthesis of benzimidazoles via the condensation of o-phenylenediamines and aldehydes is well-suited for microwave assistance. Reactions that take hours under conventional heating can be completed in minutes. arkat-usa.org For example, a one-pot, three-component reaction to form fused benzimidazoles under microwave irradiation results in high yields and provides a useful platform for medicinal chemistry applications. nih.gov This technique can be applied with or without a solvent. Solvent-free, microwave-assisted synthesis of 1,2-disubstituted benzimidazoles from N-phenyl-o-phenylenediamine and various aldehydes has been shown to produce quantitative yields in as little as 5 minutes. preprints.org

Solvent-Free Synthesis: Eliminating organic solvents is a key goal of green chemistry. Solvent-free, or solid-state, reactions reduce pollution and simplify work-up procedures. preprints.org The synthesis of benzimidazole derivatives can be effectively carried out by grinding o-phenylenediamines and aldehydes together, sometimes with a solid support like silica (B1680970) gel or catalyzed by p-toluenesulfonic acid. mdpi.comrsc.org Another approach involves the reaction of o-phenylenediamine with aldehydes under solvent-free conditions at 140 °C, demonstrating a clean and efficient route to these heterocyclic compounds. researchgate.net

| Strategy | Typical Conditions | Key Advantages | Example Reference |

|---|---|---|---|

| Catalyst-Free | Glycerol at 90°C or Water at 100°C | Avoids catalyst cost and toxicity, simplifies purification. | researchgate.netsphinxsai.com |

| Microwave-Assisted | Microwave irradiation (5-15 min), often solvent-free or in ethanol (B145695). | Drastic reduction in reaction time, increased yields, energy efficiency. | eurekaselect.comarkat-usa.orgnih.govpreprints.org |

| Solvent-Free | Grinding reactants at room temp or heating at 140°C. | Eliminates solvent waste, reduces environmental impact, often simpler work-up. | mdpi.compreprints.orgrsc.org |

Catalytic Approaches in this compound Synthesis

Catalysts are fundamental to modern organic synthesis, enabling reactions under milder conditions with higher efficiency and selectivity. The synthesis of benzimidazoles, including this compound, benefits greatly from a wide array of catalytic systems, from simple Lewis acids to complex nanocatalysts.

Transition metal catalysts are widely used. For instance, Erbium(III) trifluoromethanesulfonate (B1224126) (Er(OTf)₃) has been shown to be a highly effective Lewis acid catalyst for the selective synthesis of benzimidazole derivatives. nih.gov Its role is to activate the aldehyde's carbonyl group, facilitating the nucleophilic attack by the amine and promoting the subsequent cyclization. nih.gov Other Lewis acids like ZrOCl₂·8H₂O, TiCl₄, and SnCl₄ are also effective. mdpi.com

Heterogeneous catalysts are particularly attractive from a green chemistry perspective due to their ease of separation and recyclability. nih.gov Various nanocatalysts have been developed for benzimidazole synthesis. These include zinc sulfide (B99878) nanoparticles (nano-ZnS), nano-Fe₂O₃, and magnetic nanoparticles such as Fe₃O₄@SiO₂/collagen. rsc.orgdoi.org These catalysts often allow for high yields under mild conditions, sometimes in aqueous media or solvent-free systems. rsc.org For example, a zinc-based boron nitride (Zn-BNT) material has been used to catalyze the reaction between o-phenylenediamine and aromatic aldehydes under microwave conditions, with the catalyst being reusable for up to eight cycles with minimal loss in activity. nih.gov

N-Heterocyclic Carbenes (NHCs) have also been employed as organic catalysts. In one innovative approach, an aminoindanol-derived NHC was used to catalyze the atropoenantioselective synthesis of axially chiral benzonitriles, demonstrating the power of organocatalysis in creating complex, stereodefined molecules. nih.gov

| Catalyst Type | Specific Catalyst | Reactants | Key Features | Reference |

|---|---|---|---|---|

| Lewis Acid | Erbium(III) triflate (Er(OTf)₃) | o-Phenylenediamine, Aldehydes | High selectivity, short reaction times (2-5 min), solvent-free. | nih.gov |

| Heterogeneous Nanocatalyst | Zinc-boron nitride (Zn-BNT) | o-Phenylenediamine, Aromatic aldehydes | Microwave-assisted, reusable catalyst (8 cycles), high yields (82-97%). | nih.gov |

| Magnetic Nanocatalyst | Fe₃O₄@SiO₂/collagen | o-Phenylenediamine, Aldehydes | Magnetically recyclable (4 cycles), efficient separation. | doi.org |

| Organocatalyst | N-Heterocyclic Carbene (NHC) | 2-Arylbenzaldehydes, Sulfonamides | Enantioselective synthesis of axially chiral benzonitriles. | nih.gov |

| Transition Metal | Copper(I) Iodide (CuI) | 2-(2-bromoaryl)benzimidazoles, Amides | Facilitates C-N coupling for N-fused benzimidazoles. | acs.org |

Reaction Mechanisms and Mechanistic Investigations in 3 Benzylimidazole 4 Carbonitrile Chemistry

Elucidation of Key Reaction Pathways for Core Formation

The synthesis of the 3-benzylimidazole-4-carbonitrile core first requires the formation of the precursor, imidazole-4-carbonitrile. Various synthetic routes to substituted imidazoles have been developed, with the choice of method often depending on the desired substitution pattern.

One common approach to forming the imidazole (B134444) ring is the Radziszewski reaction , which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849). While not directly resulting in a carbonitrile-substituted imidazole, this method highlights the fundamental bond formations required for the imidazole core.

A more direct route to the imidazole-4-carbonitrile precursor involves the reaction of α-amino ketones with cyanides or related reagents, a variant of the Markwald synthesis . In this type of reaction, the amino group of the α-amino ketone attacks the carbon of the cyanide, initiating a cyclization process that, after a series of internal electron transfers, leads to the formation of the imidazole ring. youtube.com

Another potential pathway involves the use of isocyanides. For instance, the reaction of an aldehyde and an amine with tosylmethyl isocyanide (TosMIC) can yield substituted imidazoles. youtube.com This reaction proceeds through the formation of an intermediate from the aldehyde and amine, which then reacts with the isocyanide. youtube.com

The formation of imidazole-4,5-dicarboxylic acids from 2,3-dinitro-succinic acid, an aldehyde, and ammonia provides another example of imidazole ring synthesis, although it requires subsequent modification to introduce the carbonitrile group. youtube.com

The direct synthesis of 1H-imidazole-4-carbonitrile has been documented, providing a key starting material for subsequent N-benzylation. synthonix.comnih.gov

Detailed Mechanistic Analyses of Functionalization Reactions

The key functionalization step to produce this compound is the N-alkylation of the imidazole-4-carbonitrile precursor with a benzyl (B1604629) halide. The regioselectivity of this N-alkylation is a critical aspect, as unsymmetrical imidazoles can lead to two isomeric products. The imidazole ring possesses two nitrogen atoms, and the position of alkylation is influenced by both electronic and steric factors. otago.ac.nz

The mechanism of N-alkylation can proceed through two primary pathways: an SE2' (bimolecular electrophilic substitution) process on the neutral imidazole ring or an SE2cB (unimolecular elimination of the conjugate base) mechanism involving the imidazole anion. otago.ac.nz The prevailing mechanism is often dependent on the reaction conditions, particularly the pH. otago.ac.nz

In the case of imidazole-4-carbonitrile, the electron-withdrawing nature of the nitrile group at the 4-position significantly influences the regioselectivity of the N-alkylation. This substituent deactivates the adjacent nitrogen (N-3) towards electrophilic attack, making the more distant nitrogen (N-1) the more likely site of reaction. otago.ac.nz However, the tautomeric equilibrium of the imidazole ring also plays a crucial role. For imidazoles with electron-withdrawing groups at the 4-position, the 4-substituted tautomer is often dominant. otago.ac.nz Even though this tautomer is less reactive in an SE2' reaction, its higher concentration can lead to a significant proportion of the corresponding N-alkylated product. otago.ac.nz

Under basic conditions, where the imidazole anion is the reactive species, the electronic effect of the substituent is the primary directing factor. The electron-withdrawing carbonitrile group reduces the electron density at the adjacent nitrogen, thus favoring alkylation at the more remote nitrogen atom.

Role of Catalysts in Reaction Kinetics and Selectivity

Catalysts play a significant role in both the formation of the imidazole core and its subsequent N-alkylation, influencing reaction rates and selectivity.

For the synthesis of the imidazole core, various catalysts have been employed. For instance, silica-supported boron trifluoride (BF₃·SiO₂) has been used as a reusable and efficient catalyst for the one-pot synthesis of 1,2,4,5-tetra-substituted imidazoles from benzil, an aromatic aldehyde, an amine, and ammonium (B1175870) acetate. nih.gov

In the context of N-alkylation, both homogeneous and heterogeneous catalysts have been utilized. Solid-base catalysts, such as alkali-metal doped carbons (e.g., Cs⁺-Norit), have been shown to be effective for the N-alkylation of imidazole. ciac.jl.cn The basicity of the alkali metal cation enhances the conversion, and the use of ultrasound activation can further increase the yields in a solvent-free procedure. ciac.jl.cn Potassium hydroxide (B78521) impregnated on alumina (B75360) is another solid-supported reagent that facilitates the N-alkylation of imidazoles with alkyl halides under mild conditions. ciac.jl.cn

Copper(I)-catalyzed C-N coupling reactions provide another avenue for the N-alkylation of imidazoles. These reactions can proceed at room temperature using a copper(I) bromide catalyst with a suitable ligand. acs.org

The choice of catalyst can also influence the regioselectivity of N-alkylation. While the electronic and steric effects of the substituents on the imidazole ring are primary determinants, the nature of the catalyst can modulate the reaction pathway and the resulting product distribution.

Transition State Analysis in Mechanistic Studies

Computational studies, particularly the analysis of transition states, provide valuable insights into the mechanisms of imidazole alkylation. Quantum chemical calculations, such as those using Density Functional Theory (DFT), can be employed to model the reaction pathways and determine the energy barriers associated with different mechanistic possibilities. researchgate.net

For the N-alkylation of imidazole with dialkyl carbonates, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been used to investigate the energy profile and the structures of the transition states. researchgate.net These calculations can help to elucidate whether the reaction proceeds through a direct alkylation or involves the formation of an intermediate. For example, in the alkylation of imidazole with dimethyl carbonate, a transition state for the alkylation step (TS-1a) and a subsequent transition state for the elimination of carbon dioxide (TS-2a) can be calculated. researchgate.net

These computational models can reveal key geometric parameters of the transition state, such as the distances between the reacting atoms, which helps in understanding the bond-forming and bond-breaking processes. By comparing the calculated energy barriers for different pathways, the most likely reaction mechanism can be predicted.

Advanced Structural Characterization and Elucidation of 3 Benzylimidazole 4 Carbonitrile and Its Analogues

Spectroscopic Characterization Methodologies

Spectroscopic techniques are fundamental in the structural elucidation of novel compounds. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are routinely employed to provide a complete picture of the molecular structure of 3-Benzylimidazole-4-carbonitrile and its derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of this compound and its analogues. Both ¹H and ¹³C NMR are utilized to map out the carbon-hydrogen framework of the molecule.

In the ¹H NMR spectrum of benzimidazole (B57391) derivatives, characteristic signals are observed for the aromatic protons of the benzimidazole ring system and any substituents. For instance, in 2-substituted benzimidazoles, the protons of the benzimidazole moiety typically appear as a set of signals in the aromatic region of the spectrum. nih.gov The chemical shifts and coupling patterns of these protons provide valuable information about the substitution pattern on the benzimidazole ring. The NH proton of the imidazole (B134444) ring often appears as a broad signal, and its chemical shift can be solvent-dependent. nih.gov

¹³C NMR spectroscopy complements the information obtained from ¹H NMR by providing data on the carbon skeleton. The chemical shifts of the carbon atoms in the benzimidazole ring are sensitive to the electronic environment and the presence of substituents. For example, the C2 carbon in 2-alkyl-benzimidazoles is typically shifted to higher frequencies compared to the unsubstituted benzimidazole. nih.gov Furthermore, ¹³C NMR is instrumental in studying the tautomeric equilibrium in benzimidazole derivatives, as the chemical shifts of the C4 and C7 carbons can indicate the predominant tautomeric form. The nitrile carbon (C≡N) in compounds like this compound would exhibit a characteristic signal in the ¹³C NMR spectrum. mdpi.com

The following table summarizes typical NMR data for benzimidazole derivatives.

| Nucleus | Functional Group | Typical Chemical Shift (ppm) |

| ¹H | Aromatic (Benzene ring) | 7.0 - 8.0 |

| ¹H | Imidazole CH | ~8.0 - 8.5 |

| ¹H | Imidazole NH | Variable (broad) |

| ¹³C | Aromatic (Benzene ring) | 110 - 140 |

| ¹³C | Imidazole C2 | ~140 - 155 |

| ¹³C | Imidazole C4/C7 | ~110 - 120 |

| ¹³C | Imidazole C5/C6 | ~120 - 125 |

| ¹³C | Imidazole C3a/C7a | ~130 - 145 |

| ¹³C | Nitrile (C≡N) | ~115 - 120 |

Note: Chemical shifts are approximate and can vary depending on the specific molecule, solvent, and other experimental conditions.

Infrared (IR) spectroscopy is a crucial technique for identifying the functional groups present in this compound and its analogues. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds within the molecule.

A key diagnostic peak for this compound is the stretching vibration of the nitrile group (C≡N). This typically appears as a sharp, intense band in the region of 2220-2260 cm⁻¹. spectroscopyonline.com The presence of this band provides clear evidence for the carbonitrile functionality.

Other important vibrational bands include:

N-H stretch: For N-unsubstituted benzimidazoles, a broad band in the region of 3200-3500 cm⁻¹ is characteristic of the N-H stretching vibration of the imidazole ring. nih.govorientjchem.org The position and shape of this band can be influenced by hydrogen bonding.

C-H stretch: Aromatic C-H stretching vibrations are typically observed around 3000-3100 cm⁻¹, while aliphatic C-H stretches from the benzyl (B1604629) group would appear just below 3000 cm⁻¹. orientjchem.orgresearchgate.net

C=N and C=C stretches: The stretching vibrations of the C=N bond within the imidazole ring and the C=C bonds of the aromatic rings give rise to a series of bands in the 1450-1650 cm⁻¹ region. researchgate.net

C-N stretch: The C-N stretching vibrations are typically found in the fingerprint region of the spectrum, often between 1200 and 1350 cm⁻¹.

The following table summarizes the characteristic IR absorption bands for this compound.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Nitrile (C≡N) | Stretch | 2220 - 2260 |

| Imidazole (N-H) | Stretch | 3200 - 3500 |

| Aromatic (C-H) | Stretch | 3000 - 3100 |

| Aliphatic (C-H) | Stretch | 2850 - 3000 |

| Imidazole/Aromatic (C=N, C=C) | Stretch | 1450 - 1650 |

Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight and confirming the molecular formula of this compound and its analogues. In a typical MS experiment, the molecule is ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge ratio (m/z).

The molecular ion peak (M⁺) in the mass spectrum provides the molecular weight of the compound. For 2-methyl-1H-1,3-benzodiazole-4-carbonitrile, the molecular ion peak appears at a mass-to-charge ratio of 157, which corresponds to its molecular weight. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition and molecular formula.

Mass spectrometry is often coupled with chromatographic techniques such as liquid chromatography (LC-MS) for the analysis of complex mixtures and to obtain pure mass spectra of individual components.

X-ray Diffraction Crystallography for Solid-State Structure Determination

For a successful X-ray crystallographic analysis, a single crystal of the compound of sufficient quality is required. The crystal is irradiated with X-rays, and the diffraction pattern produced is collected and analyzed. This data is then used to generate an electron density map, from which the positions of the individual atoms in the crystal lattice can be determined.

The resulting crystal structure provides a wealth of information. For instance, it can confirm the connectivity of the atoms, reveal the planarity of the benzimidazole ring system, and show the orientation of the benzyl and carbonitrile substituents relative to the imidazole ring. In the case of metal complexes of benzylimidazole derivatives, X-ray crystallography can elucidate the coordination geometry around the metal center. nih.gov Furthermore, the analysis of the crystal packing can reveal intermolecular interactions such as hydrogen bonding and π-stacking, which are important for understanding the solid-state properties of the material.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is crucial for verifying the empirical and molecular formula of newly synthesized compounds like this compound.

The experimentally determined percentages of C, H, and N are compared with the theoretical values calculated from the proposed molecular formula. A close agreement between the experimental and calculated values provides strong evidence for the purity and the assigned molecular formula of the compound. researchgate.netresearchgate.net For example, for a compound with the formula C₂₃H₁₄N₄, the calculated elemental composition is C, 79.75%; H, 4.07%; N, 16.17%. mdpi.com Experimental results of C, 79.71%; H, 4.14%; N, 16.22% would be considered a good match, confirming the proposed formula. mdpi.com

Advanced 2D NMR and LC-MS Techniques in Structural Analysis

While 1D NMR provides fundamental structural information, advanced two-dimensional (2D) NMR techniques offer deeper insights into the complex structures of this compound and its analogues. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish correlations between different nuclei in the molecule.

COSY experiments identify proton-proton (¹H-¹H) couplings, helping to trace out the connectivity of protons within the molecule.

HSQC spectra correlate directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC experiments reveal long-range couplings between protons and carbons (typically over two or three bonds), which is invaluable for piecing together the molecular skeleton and assigning quaternary carbons.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. iaea.orgresearchgate.net This is particularly useful for analyzing mixtures of benzimidazole derivatives or for purifying a target compound before structural analysis. The LC system separates the components of a mixture, and the eluting compounds are then introduced into the mass spectrometer for detection and identification. LC-MS/MS, which involves a second stage of mass analysis, can provide even more detailed structural information through the fragmentation of selected ions. iaea.orgnih.gov

Theoretical and Computational Studies on 3 Benzylimidazole 4 Carbonitrile

Density Functional Theory (DFT) Applications in Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a important method in computational chemistry for studying the electronic properties of molecules. youtube.com By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems, including imidazole (B134444) derivatives. youtube.comorientjchem.org

Molecular Geometry Optimization and Conformational Analysis

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. For derivatives of imidazole, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are employed to find the equilibrium geometry corresponding to the minimum energy on the potential energy surface. iucr.orgnih.gov This process involves systematically adjusting bond lengths, bond angles, and dihedral angles until the forces on all atoms are negligible.

For instance, in studies of similar benzimidazole (B57391) derivatives, the calculated bond lengths and angles from DFT have shown excellent agreement with experimental data obtained from X-ray diffraction. nih.gov Any minor discrepancies are often attributed to the fact that theoretical calculations are typically performed on an isolated molecule in the gas phase, whereas experimental data reflects the molecule's structure in the solid state, where intermolecular forces can influence the geometry. tandfonline.com

Conformational analysis is particularly important for flexible molecules like 3-Benzylimidazole-4-carbonitrile, which has a rotatable benzyl (B1604629) group. By performing a potential energy surface (PES) scan, researchers can identify different stable conformations (conformers) and the energy barriers between them. This analysis helps in understanding which conformations are most likely to be present under different conditions and how the molecule's shape can influence its reactivity and interactions with other molecules. researchgate.net

Frontier Molecular Orbital (FMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic properties. rsc.orgyoutube.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter for determining a molecule's kinetic stability, with a larger gap indicating higher stability and lower reactivity. researchgate.netnih.gov

In studies of imidazole derivatives, the distribution of HOMO and LUMO densities reveals the most probable sites for electrophilic and nucleophilic attacks. orientjchem.orgnih.gov For example, in some imidazole derivatives, the HOMO is often localized over the imidazole ring and any electron-donating substituents, while the LUMO is distributed over the electron-withdrawing parts of the molecule. orientjchem.org This information is invaluable for predicting how the molecule will interact with other reagents.

The HOMO-LUMO gap can also be related to the optical properties of the molecule, as it corresponds to the energy of the lowest electronic transition. researchgate.net A smaller gap often suggests that the molecule will absorb light at longer wavelengths.

| Parameter | Description | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO | A measure of the molecule's kinetic stability and chemical reactivity. A large gap implies high stability. |

Charge Distribution Analysis (e.g., Natural Bond Orbital - NBO)

Natural Bond Orbital (NBO) analysis is a powerful tool used to study the charge distribution, charge transfer, and conjugative interactions within a molecule. researchgate.netacademicjournals.org It provides a detailed picture of the bonding in terms of localized electron-pair "bonding" orbitals and their interactions with "antibonding" orbitals.

NBO analysis on imidazole derivatives can reveal significant charge delocalization, which contributes to the stability of the molecule. nih.govscirp.org The analysis quantifies the stabilization energies associated with these delocalization interactions, often denoted as E(2). researchgate.net For example, interactions between the lone pair electrons on nitrogen atoms and the π* antibonding orbitals of the imidazole ring are often significant, indicating strong intramolecular charge transfer. nih.gov

Furthermore, NBO analysis provides information about the atomic charges, which helps in understanding the electrostatic interactions and reactivity of different atoms within the molecule. academicjournals.org For instance, identifying the most positively and negatively charged atoms can help predict sites for nucleophilic and electrophilic attack, respectively.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. researchgate.netchemrxiv.org It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attacks. researchgate.netnih.gov The MEP map uses a color scale to indicate different potential values: red regions represent negative electrostatic potential (electron-rich areas, susceptible to electrophilic attack), while blue regions represent positive electrostatic potential (electron-poor areas, susceptible to nucleophilic attack). nih.govresearchgate.net Green and yellow regions indicate intermediate potentials. nih.gov

For imidazole derivatives, MEP maps typically show the most negative potential localized around the nitrogen atoms of the imidazole ring, indicating their nucleophilic character. orientjchem.orgresearchgate.net The regions around the hydrogen atoms, particularly those attached to nitrogen, often exhibit a positive potential, highlighting their electrophilic character. orientjchem.org The benzyl and carbonitrile groups in this compound would also have distinct electrostatic potentials that influence its reactivity. By analyzing the MEP map, researchers can gain a qualitative understanding of where the molecule is most likely to interact with other chemical species.

Molecular Dynamics Simulations of Intermolecular Interactions

For imidazole derivatives, MD simulations are particularly useful for studying their interactions with biological macromolecules, such as proteins or DNA. tandfonline.comscielo.brmdpi.com These simulations can reveal how the molecule binds to a target protein, the stability of the resulting complex, and the key amino acid residues involved in the interaction. mdpi.com For example, a 100-nanosecond MD simulation can confirm the stability of a ligand-protein complex under simulated physiological conditions. tandfonline.com

MD simulations can also be used to study the behavior of imidazole derivatives in different solvent environments and to understand their aggregation properties. acs.org The trajectories generated from MD simulations provide a wealth of information that can be analyzed to calculate various properties, such as root-mean-square deviation (RMSD) to assess stability and radial distribution functions (RDF) to understand the local structure of the surrounding solvent. mdpi.com

In Silico Mechanistic Pathway Prediction and Validation

Computational methods can be employed to predict and validate the reaction mechanisms involving this compound. nih.govmdpi.com By calculating the energies of reactants, transition states, and products, researchers can map out the potential energy surface for a given reaction and identify the most favorable pathway.

For instance, in the synthesis of imidazole derivatives, theoretical calculations can help to explain the regioselectivity of certain reactions. By comparing the stability of different possible products and the energy barriers to their formation, it is possible to predict which isomer will be preferentially formed. nih.gov These theoretical predictions can then be compared with experimental findings to validate the proposed mechanism. nih.gov

In silico studies are also instrumental in the design of new synthetic routes and in understanding the mode of action of biologically active molecules. acs.orgnih.govresearchgate.netnih.gov By simulating the interaction of a molecule with a biological target, researchers can gain insights into the mechanism of action at a molecular level. nih.gov

Prediction of Spectroscopic Parameters

No published studies were found that computationally predict the spectroscopic parameters for this compound. Such studies would typically involve methods like Density Functional Theory (DFT) to calculate vibrational frequencies (IR spectra), chemical shifts (NMR spectra), and electronic transitions (UV-Visible spectra), providing a theoretical basis for experimental findings.

Studies on Non-Linear Optical (NLO) Properties and Other Electronic Characteristics

There is a lack of available research on the non-linear optical (NLO) properties of this compound. Investigations in this area would usually compute electronic properties such as dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β) to assess the material's potential for applications in optoelectronics. Furthermore, analyses of other electronic characteristics, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and the associated energy gap, have not been reported for this specific molecule.

Biological Activity Investigations of 3 Benzylimidazole 4 Carbonitrile and Its Derivatives

Structure-Activity Relationship (SAR) Studies

The biological potency of 3-benzylimidazole-4-carbonitrile derivatives is intricately linked to their chemical structure. Modifications to the core scaffold, the nature and position of substituents, and stereochemical factors all play a crucial role in determining the extent and specificity of their biological effects. acs.orgnih.gov

Impact of Substituents on Biological Potency

The introduction of various substituents onto the this compound framework has been shown to significantly modulate biological activity. Research indicates that the type and placement of these functional groups can enhance the potency of these compounds. acs.orgnih.gov

For instance, in a series of benzimidazole-1,2,4-triazole derivatives, the presence of a cyano group at the C-5 position of the benzimidazole (B57391) ring was found to be important for antifungal activity. acs.org Furthermore, the derivatization of the phenyl ring attached to the triazole moiety with chloro and methoxy (B1213986) substituents, particularly at the C-4 position, led to a significant increase in anticandidal activity. acs.org This suggests that electron-withdrawing groups on the benzimidazole core and specific substitutions on the appended aromatic rings are key determinants of potency.

The lipophilicity and electronic properties of substituents also play a critical role. The introduction of a chlorine atom, for example, can substantially improve the intrinsic biological activity of a molecule. eurochlor.org This is attributed to its ability to modulate the molecule's lipophilicity, which affects its ability to cross cell membranes, and its electronic effects, which can influence binding interactions with biological targets. eurochlor.org

The following table summarizes the impact of various substituents on the antifungal activity of benzimidazole derivatives against C. glabrata, as reported in a study on benzimidazole-1,2,4-triazole derivatives. acs.org

| Compound | Substituent at C-4 of Phenyl Ring | MIC (µg/mL) against C. glabrata |

| 6b | 4-Cl | 0.97 |

| 6i | 4-OCH3 | 0.97 |

| 6j | 3,4-di-OCH3 | 0.97 |

| Voriconazole | - | 1.95 |

| Fluconazole | - | 1.95 |

Data sourced from a study on benzimidazole-1,2,4-triazole derivatives as potential antifungal agents. acs.org

Positional Isomerism and Stereochemical Effects on Activity

The spatial arrangement of atoms and functional groups within a molecule can have a profound impact on its biological activity. In the context of this compound derivatives, positional isomerism and stereochemistry are critical factors to consider. acs.org

The position of substituents on the benzimidazole ring system is a key determinant of activity. Studies have highlighted that substitutions at the N1, C2, C5, and C6 positions of the benzimidazole nucleus greatly influence the compound's biological effects. nih.govnih.gov For example, it has been suggested that the C-5 position of benzimidazole is essential for antifungal activity, with fluoro or chloro substitution at this position significantly increasing potency. acs.org

While specific studies focusing solely on the stereochemical effects of this compound derivatives are not prevalent in the provided search results, the general principles of medicinal chemistry underscore the importance of stereoisomerism. The three-dimensional structure of a drug molecule dictates its ability to bind to a specific biological target, much like a key fitting into a lock. Therefore, different enantiomers or diastereomers of a chiral this compound derivative would be expected to exhibit different biological activities.

Exploration of Anti-Microbial Mechanisms

Derivatives of this compound have demonstrated promising activity against a range of microbial pathogens. Understanding the mechanisms by which these compounds exert their antimicrobial effects is crucial for their development as therapeutic agents.

Anti-Bacterial Activity and Related Molecular Targets

Benzimidazole derivatives have been reported to possess significant antibacterial properties. nih.gov The antibacterial activity of these compounds is often attributed to their ability to interfere with essential cellular processes in bacteria.

One of the key molecular targets for antibacterial agents is DNA gyrase, an enzyme crucial for bacterial DNA replication. While not explicitly stated for this compound in the search results, other heterocyclic compounds, such as 1,2,4-triazole-ciprofloxacin hybrids, have been studied for their interaction with this enzyme. nih.gov It is plausible that benzimidazole derivatives could exert their antibacterial effects through a similar mechanism.

Another potential target is FabI, an enzyme involved in bacterial fatty acid synthesis. Molecular docking studies with 1,2,3-triazole derivatives have been performed on the crystal structure of FabI from Staphylococcus aureus, suggesting this as a possible target for heterocyclic antibacterials. nih.gov

The following table presents the antibacterial activity of selected triazole derivatives, highlighting the potential for heterocyclic compounds to inhibit bacterial growth.

| Compound | Bacterial Strain | Activity |

| 48i, 48k, 48l | E. coli, S. typhi, P. aeruginosa, S. aureus | Broad spectrum activity at 10 µg/mL |

| 4-trichloromethyl substituted triazole | E. coli, B. subtilis, P. aeruginosa, P. fluoroscens | MIC = 5 µg/mL |

Data compiled from studies on the antibacterial activity of triazole derivatives. nih.govnih.gov

Anti-Fungal Activity and Associated Biological Pathways

The antifungal activity of benzimidazole derivatives is well-documented, with some compounds acting as potent inhibitors of fungal growth. nih.govmdpi.comresearchgate.net A primary mechanism of action for many antifungal azole compounds is the inhibition of cytochrome P450 14α-demethylase (CYP51), an enzyme essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. acs.orgnih.gov

Molecular docking studies have supported this mechanism for benzimidazole-1,2,4-triazole derivatives, showing a possible binding mode within the active site of 14α-demethylase. acs.org The inhibition of this enzyme disrupts the integrity of the fungal cell membrane, leading to cell death.

Another important target for antifungal agents is tubulin. Benzimidazoles, such as carbendazim, are known to inhibit tubulin polymerization, which is crucial for cell division, intracellular transport, and maintaining cell shape. nih.gov Novel benzimidazole-containing flavonol derivatives have been shown to significantly alter the normal morphology of fungal mycelia and disrupt the structure of intracellular microtubules, consistent with tubulin polymerization inhibition. nih.gov

The table below showcases the antifungal activity of a novel benzimidazole-containing flavonol derivative against Botrytis cinerea. nih.gov

| Compound | EC50 (µg/mL) against Botrytis cinerea |

| A23 | 0.338 |

| Boscalid (standard) | 0.870 |

| Carbendazim (standard) | 0.625 |

Data from a study on benzimidazole-containing flavonol derivatives as potential tubulin polymerization inhibitors. nih.gov

Anti-Parasitic Activity Research

Benzimidazole derivatives have a long-standing history as effective anti-parasitic agents. nih.gov Research has demonstrated their potent in vitro activity against several protozoan parasites, including Trichomonas vaginalis and Giardia lamblia. nih.gov Certain derivatives, such as mebendazole (B1676124) and flubendazole, are highly effective against both of these parasites, exhibiting 50% inhibitory concentrations (IC₅₀) in the low nanomolar to micromolar range. nih.gov The lethal activity of these compounds is time-dependent; for example, a 20-hour exposure to mebendazole was sufficient to render 90% of T. vaginalis cells non-recoverable. nih.gov

The primary mechanism for the anti-parasitic action of benzimidazoles is the disruption of microtubule function by binding to the protein β-tubulin. nih.gov This interaction inhibits the polymerization of microtubules, which are essential for cellular structure, division, and motility in parasites. The susceptibility of a parasite to these compounds is strongly correlated with specific amino acid residues in its β-tubulin sequence. In particular, the presence of Glu-198 and Phe-200 are strong predictors of benzimidazole susceptibility. nih.gov This explains the observed spectrum of activity, where parasites like G. lamblia and microsporidia (e.g., Encephalitozoon spp.) are susceptible, while others such as Entamoeba histolytica, Leishmania major, and Cryptosporidium parvum, which lack these key residues, show little to no susceptibility. nih.govnih.gov

Table 2: In Vitro Anti-Parasitic Activity of Benzimidazole Derivatives

| Derivative | Target Parasite | 50% Inhibitory Concentration (IC₅₀) | Mechanism of Action | Reference |

|---|---|---|---|---|

| Mebendazole | Trichomonas vaginalis | 0.01-0.03 µg/ml | Targeting β-tubulin | nih.gov |

| Mebendazole | Giardia lamblia | 0.005-0.01 µg/ml | Targeting β-tubulin | nih.gov |

| Flubendazole | Trichomonas vaginalis | 0.02-0.04 µg/ml | Targeting β-tubulin | nih.gov |

| Flubendazole | Giardia lamblia | 0.005-0.01 µg/ml | Targeting β-tubulin | nih.gov |

| Fenbendazole | Trichomonas vaginalis | 0.09-0.16 µg/ml | Targeting β-tubulin | nih.gov |

Investigation of Anti-Cancer Mechanisms

Cell Cycle Modulation and Apoptotic Pathway Induction

Derivatives of the benzimidazole scaffold have been shown to exert anti-cancer effects by modulating the cell cycle and inducing apoptosis, or programmed cell death. nih.govnih.gov One key mechanism involves the inhibition of receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). nih.govnih.gov Inhibition of these receptors disrupts downstream signaling pathways, such as PI3K/Akt and MEK/Erk, which are crucial for cell proliferation and survival. nih.gov

A novel 2-aryl benzimidazole derivative, known as 5a, was found to inhibit both EGFR and HER2 activity, leading to G1-phase cell cycle arrest and apoptosis in breast cancer cells. nih.gov This compound also promoted the translocation of FOXO transcription factors from the cytoplasm to the nucleus, further contributing to cell cycle arrest. nih.gov Furthermore, compound 5a was shown to induce apoptosis by upregulating Death Receptor 5 (DR5) through a c-Jun N-terminal kinase (JNK)-mediated pathway. nih.gov Upregulation of DR5 makes cancer cells more susceptible to apoptosis-inducing signals. nih.gov

Other benzimidazole-based derivatives have also been found to effectively suppress cell cycle progression and trigger apoptosis in various cancer cell lines, including breast (MDA-MB-231), ovarian (SKOV3), and lung (A549) cancer cells. nih.gov The ability of these compounds to halt the cell cycle and initiate apoptosis underscores their potential as lead molecules in the development of new anti-cancer agents. nih.govnih.gov

Table 3: Cell Cycle and Apoptosis Induction by Benzimidazole Derivatives

| Derivative | Cell Line(s) | Effect | Target/Mechanism | Reference |

|---|---|---|---|---|

| Compound 5a (2-aryl benzimidazole) | Breast Cancer | G1-phase cell cycle arrest; Apoptosis induction | Inhibition of EGFR/HER2; Upregulation of DR5 | nih.gov |

| Compound 10 (benzimidazole-oxadiazole) | MDA-MB-231, SKOV3, A549 | Cell cycle suppression; Apoptosis induction | EGFR kinase inhibition | nih.gov |

Microtubule Dynamics Disruption

A significant anti-cancer strategy of benzimidazole derivatives involves the disruption of microtubule dynamics. nih.govdigitellinc.com Microtubules are essential components of the cytoskeleton, playing a vital role in cell division (mitosis), cell structure, and intracellular transport. Agents that target microtubules (MTAs) can either destabilize them, preventing their formation, or stabilize them, preventing their disassembly. Both actions lead to mitotic arrest and ultimately, cell death. nih.gov

Many well-known benzimidazole-containing drugs, such as nocodazole (B1683961) and albendazole, are microtubule-destabilizing agents. nih.govnih.gov They bind to β-tubulin, a protein subunit of microtubules, and inhibit its polymerization. nih.gov This action disrupts the formation of the mitotic spindle, arresting cancer cells in mitosis and leading to apoptosis. researchgate.net

However, recent research has revealed that not all benzimidazole derivatives act as destabilizers. nih.gov A study identified two derivatives, NI-11 and NI-18, that exhibit profound anti-cancer activity by acting as microtubule-stabilizing agents, a mechanism similar to the well-known drug paclitaxel. nih.govdigitellinc.com In vitro tubulin polymerization assays and immunofluorescence studies confirmed that NI-11 and NI-18 promote the stabilization of the microtubule network, leading to cell cycle arrest and apoptosis. nih.govdigitellinc.com These compounds showed promising cytotoxicity against lung (A549) and breast (MCF-7) cancer cell lines, with a higher selectivity for cancer cells over normal cells. nih.gov

Table 4: Microtubule-Targeting Activity of Benzimidazole Derivatives

| Derivative | Cell Line | IC₅₀ Value (µM) | Mechanism of Action | Reference |

|---|---|---|---|---|

| NI-11 | A549 (Lung Cancer) | 2.90 | Microtubule Stabilization | nih.gov |

| NI-11 | MCF-7 (Breast Cancer) | 7.17 | Microtubule Stabilization | nih.gov |

| NI-18 | A549 (Lung Cancer) | 2.33 | Microtubule Stabilization | nih.gov |

| NI-18 | MCF-7 (Breast Cancer) | 6.10 | Microtubule Stabilization | nih.gov |

DNA Interaction and Topoisomerase Inhibition Studies

Benzimidazole derivatives can exert their anti-cancer effects by interacting directly with DNA and inhibiting topoisomerase enzymes. nih.govnih.gov Topoisomerases (Topo) are crucial enzymes that manage the topological state of DNA during replication, transcription, and other cellular processes. nih.govnih.gov Inhibiting these enzymes leads to DNA damage and cell death, making them key targets for cancer therapy. nih.govresearchgate.net

Certain benzimidazole derivatives, such as the bis-benzimidazoles Hoechst 33258 and Hoechst 33342, are known to function as DNA minor groove binders. nih.govresearchgate.net The flexible nature of this structure allows for high-affinity binding to DNA, which can alter the DNA's conformation and inhibit the function of enzymes like Topoisomerase I (Topo I). nih.gov These compounds can act as Topo I poisons, which stabilize the complex formed between the enzyme and the cleaved DNA strand, leading to irreversible DNA breaks. nih.gov

More recently, novel benzimidazole-triazole hybrids have been designed and synthesized as potent Topo I inhibitors. nih.govacs.org Compounds like 4b and 4h from one such study showed significant cytotoxicity against the A549 lung cancer cell line and demonstrated strong inhibitory activity against Topo I. nih.govacs.org Molecular modeling suggests these compounds engage in a dual inhibitory action, interacting with both the enzyme's active site and the DNA substrate, which effectively hinders the enzyme's function in DNA replication. nih.gov

Table 5: Topoisomerase I Inhibition by Benzimidazole Derivatives

| Derivative | Cell Line | Cytotoxicity (IC₅₀) | Target/Mechanism | Reference |

|---|---|---|---|---|

| Compound 4b (benzimidazole-triazole) | A549 (Lung Cancer) | 7.34 ± 0.21 μM | Topoisomerase I Inhibition | nih.govacs.org |

| Compound 4h (benzimidazole-triazole) | A549 (Lung Cancer) | 4.56 ± 0.18 μM | Topoisomerase I Inhibition | nih.govacs.org |

| Hoechst 33342 | A549 (Lung Cancer) | 0.422 ± 0.02 μM | DNA Minor Groove Binder, Topo I Poison | nih.govacs.org |

Enzyme Inhibition in Oncogenic Pathways

The anti-cancer potential of the benzimidazole scaffold is also derived from its ability to inhibit a variety of enzymes that are key components of oncogenic signaling pathways. nih.govrsc.org Targeted inhibition of these enzymes can block the signals that drive cancer cell growth, proliferation, and survival. nih.govscirp.org

Protein kinases are a major class of enzymes targeted by benzimidazole derivatives. nih.govrsc.org As previously noted, these compounds can inhibit Epidermal Growth Factor Receptor (EGFR) and HER2. nih.govnih.gov They have also been developed as inhibitors for other crucial kinases such as:

Akt (Protein Kinase B): A key node in the PI3K/Akt pathway that regulates cell survival and proliferation. scirp.org Dysregulation of Akt signaling is common in many cancers. scirp.org

Aurora Kinases: These are essential for cell division, and their inhibition can lead to mitotic arrest. nih.gov

Cyclin-Dependent Kinases (CDKs): These kinases control the progression of the cell cycle. nih.gov

Casein Kinase 2 (CK2): An enzyme involved in cell growth and proliferation, which is often overactive in cancer. nih.gov

Beyond kinases, benzimidazole derivatives also target other critical enzymes. For instance, Veliparib, a benzimidazole carboxamide, is an inhibitor of Poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. nih.gov Inhibiting PARP is a particularly effective strategy in cancers with existing DNA repair deficiencies. Other derivatives have been shown to inhibit aromatase, an enzyme that synthesizes estrogens, making it a target for hormone-dependent breast cancers. nih.gov

Table 6: Inhibition of Enzymes in Oncogenic Pathways by Benzimidazole Derivatives

| Derivative/Class | Target Enzyme | Effect/Finding | IC₅₀ Value | Reference |

|---|---|---|---|---|

| Benzimidazole-oxadiazole (Compound 10) | EGFR Kinase | Potent inhibition | 0.33 μM | nih.gov |

| Benzimidazole-oxadiazole (Compound 13) | EGFR Kinase | Potent inhibition | 0.38 μM | nih.gov |

| Compound 5a | EGFR and HER2 | Potent inhibition of tyrosine phosphorylation | - | nih.gov |

| Veliparib | PARP-1 | Inhibition of DNA repair | - | nih.gov |

| Compound 5e (benzimidazole-triazolothiadiazine) | Aromatase | Potent inhibition | 0.032 μmol/L | nih.gov |

Anti-Inflammatory Action Mechanisms and Molecular Targets

The anti-inflammatory properties of benzimidazole derivatives, including compounds structurally related to this compound, are attributed to a variety of action mechanisms and the modulation of several key molecular targets. nih.govresearchgate.net A significant body of research points to the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a pivotal enzyme in the synthesis of pro-inflammatory prostaglandins. nih.govnih.gov By selectively targeting COX-2 over the constitutive COX-1 enzyme, these derivatives can reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.

Beyond COX inhibition, the anti-inflammatory effects of benzimidazole compounds have been linked to other pathways. Some derivatives have demonstrated an ability to inhibit the release of lysosomal enzymes from neutrophils, suggesting that their mechanism may involve modulating neutrophil function during the inflammatory response. nih.gov Furthermore, studies have shown that certain benzimidazole derivatives can suppress the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in macrophage cell lines stimulated by lipopolysaccharides. researchgate.net This indicates an interaction with cellular signaling pathways that regulate the inflammatory cascade. Other identified targets contributing to inflammation that have been investigated include 5-lipoxygenase activating protein (FLAP), phospholipase A2, and various receptors like cannabinoid and bradykinin (B550075) receptors. nih.govresearchgate.net This multi-targeted approach highlights the versatility of the benzimidazole scaffold in developing anti-inflammatory agents. researchgate.netresearchgate.net

Specific Enzyme Inhibition Studies

The benzimidazole scaffold is a "privileged structure" in drug discovery, known for its ability to interact with a wide range of biological targets, including numerous enzymes. nih.gov This has led to extensive investigation of its derivatives against specific enzymes implicated in various diseases.

Bacterial DNA gyrase, an essential type II topoisomerase that controls DNA topology during replication, is a validated target for antibacterial agents. nih.govacs.org Benzimidazole and the related benzothiazole (B30560) derivatives have been designed and synthesized as potent inhibitors of the ATP-binding subunit of this enzyme, GyrB. acs.orgacs.orgrsc.orgnih.gov These compounds act as ATP-competitive inhibitors, occupying the ATP-binding pocket of GyrB and preventing the enzyme from carrying out its function, which is vital for bacterial cell survival. nih.govnih.gov While some early benzimidazole-based series showed weak activity, structural modifications, such as the replacement of the central scaffold with benzothiazole and optimization of substituents, have led to the development of potent, nanomolar inhibitors of both E. coli and S. aureus DNA gyrase. acs.orgacs.org

| Compound Series | Target Enzyme | Activity Range | Key Findings |

| Benzimidazole-based | E. coli gyrase | Micromolar | Weakly active, served as a starting point for further optimization. acs.orgnih.gov |

| Benzothiazole-based | E. coli gyrase, S. aureus gyrase | Nanomolar | Significantly improved potency over benzimidazole series. acs.orgnih.gov |

| Benzothiazole-Siderophore Conjugates | E. coli DNA gyrase and topoisomerase IV | Potent Inhibition | Enhanced uptake into Gram-negative bacteria in iron-depleted conditions. rsc.org |

The RNA-dependent RNA polymerase (RdRP) of the Hepatitis C Virus (HCV), known as NS5B, is a critical enzyme for viral replication and a prime target for antiviral drug development. nih.gov Benzimidazole-based compounds have been identified as potent non-nucleoside inhibitors of this enzyme. nih.gov Detailed mechanistic studies have revealed that these inhibitors function through an allosteric mechanism. nih.govnih.gov They bind to a site on the surface of the polymerase's thumb domain, distant from the enzyme's active site where polymerization occurs. nih.gov This binding event induces a conformational change that blocks the polymerase activity before the elongation step of RNA synthesis, effectively halting viral replication. nih.gov The identification of escape mutations mapping to this allosteric site further confirms this mechanism of action. nih.gov

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the breakdown of the neurotransmitter acetylcholine. Their inhibition is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease and other cognitive disorders. physchemres.orgnih.govsci-hub.se Numerous studies have explored benzimidazole derivatives as inhibitors of these cholinesterases. physchemres.orgnih.govmdpi.com Computational studies, including 3D-QSAR and molecular docking, have been employed to understand the structure-activity relationships, revealing that electrostatic and hydrophobic interactions are crucial for potent inhibitory activity. physchemres.org Some synthesized benzimidazole-indole-amide hybrids have shown better anti-AChE activity than the standard drug tacrine. nih.gov Research has also focused on developing derivatives with selectivity for BChE over AChE, as the ratio of these enzymes changes during the progression of Alzheimer's disease. deepdyve.com

| Derivative Class | Target Enzyme(s) | Potency/Selectivity | Method of Study |

| Benzimidazole-indole-amides | AChE | More potent than standard inhibitor tacrine. nih.gov | Synthesis, in vitro assays, in silico docking. nih.gov |

| Oxazole benzylamines | BChE | Potent and selective inhibition of BChE over AChE. deepdyve.com | Synthesis, in vitro assays, docking. deepdyve.com |

| General Benzimidazole Derivatives | AChE | Identification of key electrostatic and hydrophobic interactions for activity. physchemres.org | 3D-QSAR, molecular docking, molecular dynamics simulation. physchemres.org |

The therapeutic potential of benzimidazole derivatives extends to a variety of other clinically relevant enzymes.

Cyclooxygenase-2 (COX-2): As mentioned in the context of anti-inflammatory action, a number of benzimidazole series have been specifically designed and evaluated as selective COX-2 inhibitors. nih.govnih.gov Some compounds have shown potent activity with IC50 values in the nanomolar range, demonstrating significant anti-inflammatory effects in vivo. nih.gov

Angiotensin-Converting Enzyme (ACE): ACE is a central component of the renin-angiotensin system (RAS), which regulates blood pressure. nih.govfrontiersin.org While many benzimidazole derivatives function as angiotensin II AT1 receptor antagonists (ARBs), research has also explored their potential as direct ACE inhibitors. nih.goviajps.com Molecular modeling studies have been used to predict the binding affinity of benzimidazole derivatives to the ACE active site, guiding the synthesis of compounds with potential antihypertensive activity. iajps.com

Squalene (B77637) Synthase: This enzyme catalyzes the first committed step in the biosynthesis of cholesterol and is an attractive target for hypercholesterolemia treatment. nih.govscbt.comnih.gov Inhibitors of squalene synthase offer an alternative to statins by targeting a downstream point in the cholesterol synthesis pathway. nih.govtbzmed.ac.ir While specific studies on this compound are not prominent, the broad applicability of the benzimidazole scaffold makes it a candidate for designing inhibitors against enzymes like squalene synthase. scbt.com The general principle involves creating molecules that mimic the enzyme's natural substrates or bind to allosteric sites to block its function. scbt.com

Molecular Target Identification and Pathway Perturbation Analyses

Identifying the specific molecular targets of a compound and understanding how it perturbs cellular pathways are crucial steps in drug discovery and development. For benzimidazole derivatives, a combination of computational and experimental approaches is employed.

Molecular Target Identification: In silico methods are frequently the first step. biorxiv.org These include virtual screening and target prediction tools that use the chemical structure of a compound to predict its potential protein targets based on ligand-protein binding databases and structural similarities. biorxiv.orgnih.govmdpi.com For instance, benzimidazole-triazole hybrids were designed as multi-target inhibitors, and their activity against EGFR, VEGFR-2, and Topoisomerase II was predicted computationally before being confirmed through in vitro enzyme inhibition assays. nih.govresearchgate.net Network pharmacology is another powerful in silico approach that constructs networks of compound-target-disease interactions to identify key potential targets. mdpi.com

Pathway Perturbation Analyses: Once potential targets are identified, pathway analysis helps to understand the broader biological consequences of target inhibition. nih.gov This involves mapping the identified targets to known biological pathways, such as those in the Kyoto Encyclopedia of Genes and Genomes (KEGG) database. mdpi.com Gene Ontology (GO) enrichment analysis is used to categorize the functions of the target proteins, revealing which biological processes, molecular functions, and cellular components are likely to be affected. mdpi.com

Experimental approaches involve perturbation-response studies, where cells are treated with the compound, and subsequent changes in gene or protein expression are measured on a large scale (e.g., using scRNA-seq). nih.govbiorxiv.org By analyzing the genes that are up- or down-regulated, researchers can infer which signaling pathways have been activated or inhibited. nih.gov This "signaling footprint" provides a functional readout of the compound's effect on the cell, helping to validate predicted targets and uncover novel mechanisms of action. nih.govbiorxiv.org

Coordination Chemistry and Ligand Design with 3 Benzylimidazole 4 Carbonitrile

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes involving benzimidazole-derived ligands is typically achieved through the reaction of the ligand with a suitable metal salt in an appropriate solvent. nih.gov For instance, metal complexes of benzimidazole (B57391) derivatives have been synthesized using metal (II) salts like copper, zinc, and nickel, as well as silver (I) salts, often in an ethanol (B145695) solution. nih.gov The resulting products often exhibit a range of colors and morphologies, indicative of their distinct chemical natures. nih.gov

The characterization of these newly formed complexes is a critical step to elucidate their structure and properties. A suite of analytical techniques is employed for this purpose:

Spectroscopic Methods:

FT-IR Spectroscopy: Fourier-transform infrared spectroscopy is instrumental in confirming the coordination of the ligand to the metal ion. Changes in the vibrational frequencies of key functional groups, such as the C=N and C=C stretching modes of the benzimidazole ring, upon complexation provide direct evidence of metal-ligand bond formation. mdpi.com

UV-Vis Spectroscopy: Ultraviolet-visible spectroscopy is used to study the electronic transitions within the complex, which can confirm the presence of the metal and provide insights into the coordination environment. nih.gov

NMR Spectroscopy: Nuclear magnetic resonance (¹H and ¹³C NMR) is used to determine the structure of the ligand and to observe changes in the chemical shifts of protons and carbons upon complexation, further confirming the coordination. nih.govresearchgate.net

Spectrometric Methods:

ESI-MS: Electrospray ionization mass spectrometry is employed to determine the mass-to-charge ratio of the complex, thereby confirming its molecular weight and composition. nih.gov

Other Techniques:

Elemental Analysis: This technique is used to determine the elemental composition of the complex, ensuring it matches the proposed formula. researchgate.net

Magnetic Susceptibility: These measurements help in determining the magnetic properties of the complex, which can provide information about the oxidation state and spin state of the metal ion. researchgate.net

Conductivity Measurements: Molar conductivity measurements can indicate whether the complex is an electrolyte or non-electrolyte in a given solvent. researchgate.net

A summary of characterization techniques and their applications is presented in the table below.

| Characterization Technique | Information Obtained |

| FT-IR Spectroscopy | Confirmation of ligand coordination through vibrational frequency shifts. |

| UV-Vis Spectroscopy | Study of electronic transitions and confirmation of metal presence. |

| NMR Spectroscopy | Elucidation of ligand structure and observation of coordination-induced chemical shifts. |

| ESI-Mass Spectrometry | Determination of molecular weight and composition of the complex. |

| X-ray Diffraction | Definitive structural information including bond lengths, angles, and coordination geometry. |

| Elemental Analysis | Determination of the elemental composition of the complex. |

| Magnetic Susceptibility | Information on the magnetic properties, oxidation, and spin state of the metal ion. |

| Conductivity Measurements | Indication of the electrolytic nature of the complex. |

Ligand Binding Modes and Coordination Geometries

The versatility of benzimidazole-based ligands like 3-Benzylimidazole-4-carbonitrile lies in their ability to adopt various binding modes, leading to a diverse range of coordination geometries. The specific coordination is influenced by the nature of the metal ion, the reaction conditions, and the presence of other coordinating ligands.

Benzimidazole derivatives can act as:

Monodentate Ligands: Coordination can occur through one of the nitrogen atoms of the imidazole (B134444) ring. For example, in some complexes, the ligand coordinates to the metal center through a single nitrogen atom. icm.edu.pl

Bidentate Ligands: These ligands can chelate to a metal center using two donor atoms. In many benzimidazole derivatives, this involves one nitrogen from the imidazole ring and another donor atom from a substituent. For instance, a ligand can coordinate through a sulfur atom and an amine group. researchgate.net In other cases, bridging between two metal centers can occur via the N1 and N2 atoms of the triazole ring in related heterocyclic systems. icm.edu.pl

The coordination of these ligands to metal centers results in various geometries: